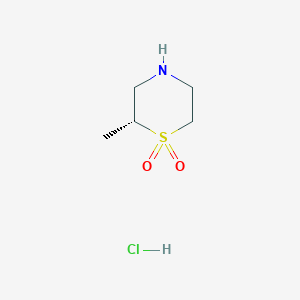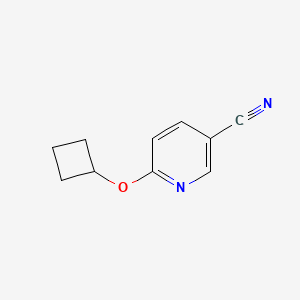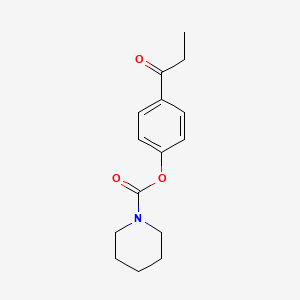
4-Propionylphenyl piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propionylphenyl piperidine-1-carboxylate is a versatile chemical compound used in various scientific research. It is a piperidine derivative, which is a six-membered heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives can be synthesized via a variety of methods. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . In the context of illicit fentanyl manufacture, precursors like norfentanyl, 4-AP, and 1-boc-4-AP have been used .Molecular Structure Analysis
Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . In the context of illicit fentanyl manufacture, precursors like norfentanyl, 4-AP, and 1-boc-4-AP have been used .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The synthesis of new propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure has been explored, demonstrating promising results as anticancer agents. These compounds have shown strong anticancer activity in vitro, suggesting potential for future therapeutic applications. The research indicates a need for further in vivo studies to ascertain their therapeutic usefulness in cancer treatment (Rehman et al., 2018).
Antimicrobial Applications
A study highlighted the discovery of a compound that selectively kills bacterial persisters, which are known to tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This approach introduces a novel strategy for eradicating bacterial persisters, which could significantly impact the treatment of persistent bacterial infections (Kim et al., 2011).
HIV-1 Inhibition
Research into the development of piperidine-4-carboxamide CCR5 antagonists has led to compounds like TAK-220, demonstrating highly potent anti-HIV-1 activity. These findings are crucial in the ongoing battle against HIV-1, offering new avenues for therapeutic intervention (Imamura et al., 2006).
Chemical Synthesis and Catalysis
The synthesis and application of Fe3O4-SA-PPCA as a novel nanomagnetic reusable catalyst for the efficient synthesis of certain organic compounds have been investigated. This research demonstrates the potential of such catalysts in enhancing the efficiency and sustainability of chemical synthesis processes (Ghorbani‐Choghamarani & Azadi, 2015).
Structural Studies
Detailed structural analysis of 4-piperidinecarboxylic acid and its derivatives through methods like X-ray diffraction and molecular modeling has provided insights into their molecular geometry, bonding, and potential reactivity. Such studies are fundamental in understanding the chemical and physical properties of these compounds, which is essential for their application in various scientific domains (Szafran et al., 2007).
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives represent a key and extensive category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
(4-propanoylphenyl) piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-14(17)12-6-8-13(9-7-12)19-15(18)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYORRYRGTHLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


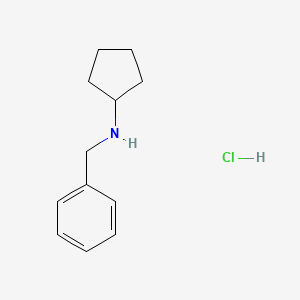

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2406081.png)

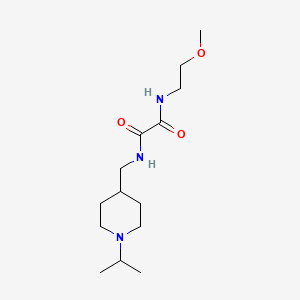
![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)
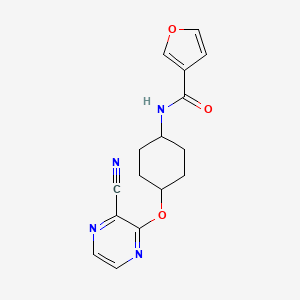
![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)
![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)
